REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]#[N:9].[NH:10]1[CH:14]=[N:13][CH:12]=[N:11]1.C(=O)([O-])[O-].[Cs+].[Cs+].[N:21]1([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[C:32]#[N:33])[CH:25]=[N:24][CH:23]=[N:22]1>CN(C=O)C.CCOC(C)=O>[N:21]1([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[C:32]#[N:33])[CH:25]=[N:24][CH:23]=[N:22]1.[N:10]1[N:11]=[CH:12][N:13]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[C:8]#[N:9])[CH:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C#N
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
cesium carbonate
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=CN=C1)C1=C(C=CC=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=CN=C1)C1=C(C=CC=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred under inert atmosphere for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ether (50 mL) and water (100 mL)
|
Type
|
FILTRATION
|
Details
|
The undissolved solid was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
The mixture was separated by flash chromatography
|
Type
|
WASH
|
Details
|
a gradient elution of 0:100 to 5:95 MeOH
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C1=C(C=CC=C1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N=CN(C1)C1=C(C=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]#[N:9].[NH:10]1[CH:14]=[N:13][CH:12]=[N:11]1.C(=O)([O-])[O-].[Cs+].[Cs+].[N:21]1([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[C:32]#[N:33])[CH:25]=[N:24][CH:23]=[N:22]1>CN(C=O)C.CCOC(C)=O>[N:21]1([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[C:32]#[N:33])[CH:25]=[N:24][CH:23]=[N:22]1.[N:10]1[N:11]=[CH:12][N:13]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[C:8]#[N:9])[CH:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C#N
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
cesium carbonate
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=CN=C1)C1=C(C=CC=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=CN=C1)C1=C(C=CC=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred under inert atmosphere for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ether (50 mL) and water (100 mL)
|
Type
|
FILTRATION
|
Details
|
The undissolved solid was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
The mixture was separated by flash chromatography
|
Type
|
WASH
|
Details
|
a gradient elution of 0:100 to 5:95 MeOH
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C1=C(C=CC=C1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N=CN(C1)C1=C(C=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |